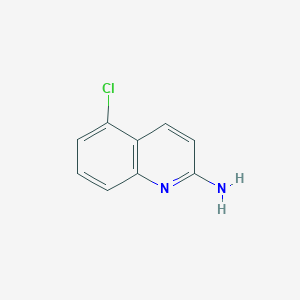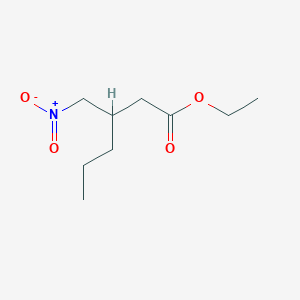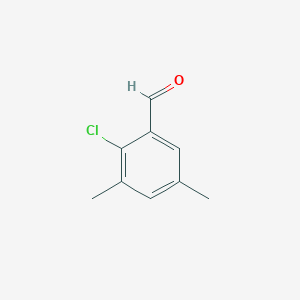
2,6-DI-Tert-butylanthracene
Vue d'ensemble
Description
2,6-DI-Tert-butylanthracene is an organic compound belonging to the anthracene family, characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the anthracene ring. This compound is known for its unique structural properties and its applications in various fields, including organic electronics and photochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DI-Tert-butylanthracene typically involves the reaction of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts alkylation, resulting in the substitution of hydrogen atoms at the 2 and 6 positions with tert-butyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-DI-Tert-butylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated, nitrated, or sulfonated anthracene derivatives.
Applications De Recherche Scientifique
2,6-DI-Tert-butylanthracene has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photoluminescent properties.
Photochemistry: Acts as a photoredox catalyst in various photochemical reactions.
Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,6-DI-Tert-butylanthracene in photochemical applications involves the absorption of light, leading to an excited state. This excited state can then participate in electron transfer reactions, facilitating various photoredox processes. The molecular targets and pathways involved include the interaction with electron-rich substrates and the generation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Anthracene: Lacks the tert-butyl groups, resulting in different reactivity and applications.
2,6-Dimethylanthracene: Similar structure but with methyl groups instead of tert-butyl groups, leading to different steric and electronic effects.
9,10-Diphenylanthracene: Substituted at different positions, affecting its photophysical properties.
Uniqueness: 2,6-DI-Tert-butylanthracene is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to photodegradation.
Propriétés
IUPAC Name |
2,6-ditert-butylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-21(2,3)19-9-7-15-12-18-14-20(22(4,5)6)10-8-16(18)11-17(15)13-19/h7-14H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMPPGWFJMSOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577760 | |
| Record name | 2,6-Di-tert-butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62375-58-0 | |
| Record name | 2,6-Di-tert-butylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















